3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. The isopropyl substituent on the thiazolidinone ring influences steric bulk and lipophilicity, which may impact membrane permeability and target binding . Such hybrid structures are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with diverse biological targets, including kinases and DNA topoisomerases .
Properties
Molecular Formula |
C22H19N3O4S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O4S2/c1-13(2)25-21(27)17(31-22(25)30)12-16-19(29-15-9-7-14(28-3)8-10-15)23-18-6-4-5-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
InChI Key |
PLHXNYWMSAIYOY-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
The primary route for synthesizing this compound involves a two-step condensation strategy:
-
Formation of the Pyrido[1,2-a]Pyrimidine Core :
-
4-Methoxyphenoxy-substituted pyrido[1,2-a]pyrimidin-4-one is synthesized via cyclization of 2-aminopyridine derivatives with β-keto esters under acidic conditions.
-
Key Reagents : 2-Amino-3-(4-methoxyphenoxy)pyridine and ethyl acetoacetate.
-
Conditions : Reflux in acetic acid (110°C, 8–12 hours), yielding 2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one.
-
-
Knoevenagel Condensation with Thiazolidinone :
-
The pyrido[1,2-a]pyrimidin-4-one intermediate reacts with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., piperidine) to form the Z-configured exocyclic double bond.
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the pyrido[1,2-a]pyrimidin-4-one’s carbonyl carbon.
-
Table 1: Representative Reaction Conditions for Condensation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes at 90°C (78%) |
| Solvent | Ethanol | Optimal polarity |
| Catalyst | Piperidine (1.2 eq) | Enhances rate |
| Reaction Time | 10–12 hours | 85% conversion |
Multi-Step Synthesis from Thiourea Derivatives
An alternative method involves synthesizing the thiazolidinone ring in situ from thiourea precursors:
-
Thiourea Formation :
-
Coupling with Pyrido[1,2-a]Pyrimidin-4-one :
Key Advantages:
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
-
Piperidine vs. DBU : Piperidine (1.2 eq) gives superior regioselectivity (Z:E > 9:1) compared to 1,8-diazabicycloundec-7-ene (DBU), which promotes side reactions.
-
Acid Additives : Acetic acid (5 mol%) suppresses enolization, preserving the Z-configuration.
Characterization and Analytical Validation
Spectroscopic Techniques
-
NMR Spectroscopy :
-
Mass Spectrometry :
Table 2: Analytical Parameters for Quality Control
| Technique | Conditions | Key Metrics |
|---|---|---|
| HPLC | 70:30 acetonitrile/water, 1 mL/min | Retention time: 6.2 min |
| TLC | Silica gel, ethyl acetate/hexane (1:1) | Rₕ = 0.45 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of the pyrido[1,2-a]pyrimidin-4-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and reported bioactivities:
Key Findings:
aureus . In contrast, the imidazolylpropylamino group in confers antioxidant properties via radical scavenging. Allyl and ethylamino substituents (e.g., ) reduce molecular weight and improve solubility but result in weaker antimicrobial efficacy compared to bulkier analogs .
Synthetic Efficiency :
- Microwave-assisted methods (e.g., ) reduce reaction times (30 mins vs. 6–8 hours for conventional methods) but require precise temperature control to avoid byproducts.
- The target compound’s synthesis likely follows a thiosemicarbazide condensation pathway, as described in and , yielding ~65–70% purity without chromatography .
Structural Rigidity and Binding: The Z-methylidene configuration in the target compound and analogs () enforces planar geometry, facilitating intercalation into DNA or enzyme active sites. This is critical for topoisomerase inhibition, as seen in ’s thiadiazolo-pyrimidines . Thioxo groups in thiazolidinones enhance hydrogen-bonding interactions with biological targets, improving binding affinity over oxo analogs .
Limitations and Gaps: No direct bioactivity data exists for the target compound; its hypothesized antimicrobial action is inferred from structurally similar compounds in and .
Biological Activity
The compound 3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to a class of thiazolidinone derivatives and features multiple functional groups that contribute to its biological activity. The presence of the pyrido[1,2-a]pyrimidine moiety is particularly significant, as it is known for various pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one exhibit significant antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited higher potency than conventional antibiotics like ciprofloxacin.
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| Compound A | Inhibitory Zone: 20 mm | Inhibitory Zone: 15 mm | Inhibitory Zone: 18 mm |
| Compound B | Inhibitory Zone: 25 mm | Inhibitory Zone: 12 mm | Inhibitory Zone: 20 mm |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings suggest that while some derivatives show significant cytotoxic effects at higher concentrations, others enhance cell viability.
Cytotoxicity Results
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 75 |
| 100 | 92 | 88 |
| 50 | 96 | 97 |
| 25 | 103 | 108 |
The antimicrobial mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of membrane integrity. The thiazolidinone scaffold may also interfere with metabolic pathways essential for microbial growth.
Q & A
Q. How does this compound compare structurally and functionally to similar thiazolidinone derivatives?
- Methodological Answer :
- Structural Comparisons : The pyrido[1,2-a]pyrimidin-4-one moiety confers unique π-π stacking interactions absent in simpler thiazolidinones .
- Functional Differences : Unlike analogs with phenyl substituents, the 4-methoxyphenoxy group enhances solubility and reduces cytotoxicity in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
